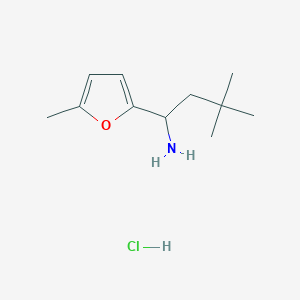
3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride
描述
3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₃H₂₄ClNO₂ It is a derivative of butan-1-amine and features a furan ring substituted with a methyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride typically involves the following steps:
Furan Derivative Synthesis: The starting material, 5-methylfuran-2-carbaldehyde, is synthesized through the cyclization of appropriate precursors.
Amination Reaction: The aldehyde group is then converted to an amine group through reductive amination using an amine source and a reducing agent.
Methylation: The resulting amine is methylated to introduce the 3,3-dimethyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the amine group is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Oxidation Products: 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine carboxylic acid, 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine ketone.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted furans and amines.
科学研究应用
3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound can be utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research.
相似化合物的比较
3-(5-methyl-2-furyl) butanal: A related compound used as a flavoring agent.
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one:
Uniqueness: 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of the 3,3-dimethyl group and the 5-methylfuran-2-yl moiety
属性
IUPAC Name |
3,3-dimethyl-1-(5-methylfuran-2-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c1-8-5-6-10(13-8)9(12)7-11(2,3)4;/h5-6,9H,7,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEDQHHTWVYDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















